Cas no 6940-45-0 (2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one)
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
- 4(3H)-Pyrimidinone,2-amino-5-(2-hydroxyethyl)-6-methyl-
- 2-Amino-5-(2-hydroxy-aethyl)-6-methyl-3H-pyrimidin-4-on
- 2-amino-5-(2-hydroxy-ethyl)-6-methyl-3H-pyrimidin-4-one
- 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1h)-one
- 5(2-hydroxy ethyl)-6-methyl isocyt
- 5-(2-hydroxyethyl)-6-methyl-2-aminouracil
- AC1L6IPE
- Ambcb3020108
- ChemDiv2_002928
- NSC60130
- SureCN1684911
- SureCN9965294
- 6940-45-0
- CS-0262412
- SB55705
- 2-amino-5(2-hydroxyethyl)-6-methyl pyrimidine-4 (1h)-one
- 2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
- NSC-60130
- Z1250132730
- HMS1377F02
- EN300-82475
- MFCD11107443
- AKOS015867972
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-3H-pyrimidin-4-one
- LS-06286
- NSC 60130
- AKOS030239984
- EU-0095922
- BCP30363
- SCHEMBL512553
- 2-amino-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- SCHEMBL9965294
- DTXSID10289288
- AKOS000265139
-
- MDL: MFCD00053573
- Inchi: 1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12)
- InChI Key: OJXFZYFYTJJGFU-UHFFFAOYSA-N
- SMILES: OCCC1C(NC(N)=NC=1C)=O
Computed Properties
- Exact Mass: 169.08500
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- PSA: 92.26000
- LogP: 0.18880
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B405850-25mg |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B405850-50mg |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B405850-250mg |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM306000-5g |
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 95% | 5g |
$636 | 2021-08-18 | |
| abcr | AB267062-5 g |
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 5 g |
€1,713.50 | 2023-07-20 | ||
| Chemenu | CM306000-1g |
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
6940-45-0 | 95% | 1g |
$250 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1263045-5g |
4(3H)-Pyrimidinone,2-amino-5-(2-hydroxyethyl)-6-methyl- |
6940-45-0 | 95% | 5g |
$1560 | 2024-06-07 | |
| Enamine | EN300-82475-0.05g |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol |
6940-45-0 | 95% | 0.05g |
$73.0 | 2023-06-17 | |
| Enamine | EN300-82475-0.1g |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol |
6940-45-0 | 95% | 0.1g |
$109.0 | 2023-06-17 | |
| Enamine | EN300-82475-0.25g |
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol |
6940-45-0 | 95% | 0.25g |
$155.0 | 2023-06-17 |
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Suppliers
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Introduction to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No. 6940-45-0) and Its Recent Applications in Chemical Biology
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, identified by its Chemical Abstracts Service number 6940-45-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This pyrimidine derivative, characterized by an amino group at the 2-position, a hydroxyethyl substituent at the 5-position, and a methyl group at the 6-position, exhibits unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery and therapeutic development.
The structural features of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one contribute to its remarkable reactivity and functionality. The presence of the amino group at the 2-position allows for further derivatization through condensation reactions, forming Schiff bases or participating in nucleophilic substitutions. The hydroxyethyl side chain at the 5-position introduces hydrophilicity, enhancing solubility in aqueous environments, while the methyl group at the 6-position provides steric hindrance and influences electronic distribution across the ring system. These structural attributes make it an attractive candidate for designing molecules with specific biological targets.
In recent years, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has been explored in various research avenues, particularly in the development of novel therapeutic agents. One of the most promising applications lies in its role as a precursor for kinase inhibitors, which are critical in targeting cancers and inflammatory diseases. The pyrimidine core is a well-established motif in kinase inhibitors due to its ability to interact with ATP-binding pockets through hydrogen bonding and hydrophobic interactions. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders.
Moreover, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has been investigated for its antimicrobial properties. The combination of nitrogen-rich heterocycles and functional side chains often confers broad-spectrum activity against bacteria and fungi. Recent research has highlighted its efficacy against multidrug-resistant strains, making it a potential candidate for combating antibiotic-resistant infections. The hydroxyethyl group enhances permeability through bacterial cell membranes, while the amino group facilitates intracellular interactions with microbial enzymes.
The compound's potential as an anticancer agent has also been extensively studied. Pyrimidine derivatives are known to interfere with DNA replication and transcription by inhibiting enzymes such as topoisomerases and polymerases. In vitro experiments have shown that 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can induce apoptosis in certain cancer cell lines by disrupting microtubule formation or activating caspase-dependent pathways. These findings have spurred further investigation into its mechanism of action and optimization for clinical use.
Another emerging application of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have suggested that it may modulate cholinergic pathways or inhibit oxidative stress-related neurotoxicity, offering a novel therapeutic approach for these debilitating disorders.
The synthesis of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes involve multi-step processes starting from commercially available pyrimidine precursors, often requiring protection-deprotection strategies to introduce functional groups selectively. However, advances in catalytic methods have enabled more efficient synthetic pathways, reducing reaction times and improving yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrimidine ring system with high precision.
The pharmacokinetic properties of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one are also critical considerations in drug development. The hydroxyethyl group enhances water solubility but may also affect metabolic stability, necessitating careful optimization to balance bioavailability and clearance rates. Computational modeling techniques have been increasingly utilized to predict pharmacokinetic profiles before experimental validation, streamlining the drug discovery process.
In conclusion, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No. 6940-45-0) represents a promising scaffold with diverse biological activities ranging from anticancer to antimicrobial applications. Its unique structural features enable selective targeting of various disease pathways, making it a valuable asset in modern medicinal chemistry. As research continues to uncover new derivatives and synthetic methodologies, this compound is poised to play an increasingly significant role in therapeutic innovation.
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